2-imino-3-propylbenzimidazol-1-amine;hydroiodide
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Overview
Description
2-imino-3-propylbenzimidazol-1-amine;hydroiodide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-propylbenzimidazol-1-amine;hydroiodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography may also be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-imino-3-propylbenzimidazol-1-amine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-imino-3-propylbenzimidazol-1-amine;hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imino-3-propylbenzimidazol-1-amine;hydroiodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-imino-2H-chromen-3-yl-1,3,5-triazine: Known for its anticancer activity.
2-imino-coumarins: Exhibits various biological activities.
Indole derivatives: Widely studied for their diverse pharmacological properties.
Uniqueness
2-imino-3-propylbenzimidazol-1-amine;hydroiodide stands out due to its unique structure and potential applications. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-imino-3-propylbenzimidazol-1-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.HI/c1-2-7-13-8-5-3-4-6-9(8)14(12)10(13)11;/h3-6,11H,2,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVYECKZUDICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N(C1=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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